N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-24-9-16(22)21-17-12-4-2-3-5-13(12)27-18(17)19(23)20-11-6-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSKICDWRRKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of the benzodioxole moiety and the methoxy-oxoethyl group. Common reagents used in these reactions include:
Benzofuran precursors: These are often synthesized through cyclization reactions.
Benzodioxole derivatives: These can be introduced through electrophilic aromatic substitution reactions.
Methoxy-oxoethyl groups: These are typically added via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and benzodioxole moieties may play a role in binding to these targets, while the methoxy-oxoethyl group could influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of benzodioxole and benzofuran hybrids. Below is a systematic comparison with structurally or functionally related molecules:
Structural Analogues with Benzodioxole Moieties
Saracatinib (AZD0530)
- Structure : Contains a benzodioxole fragment linked to a quinazoline core and a methylpiperazine group.
- Activity : A tyrosine kinase inhibitor with antineoplastic and radiosensitizing properties ().
- Comparison : Unlike the target compound, saracatinib’s benzodioxole is part of a larger heterocyclic system, enhancing its kinase selectivity. The target compound lacks the quinazoline moiety, suggesting divergent mechanisms of action.
Lumacaftor (ORKAMBI)
- Structure : Features a 1,3-benzodioxole group attached to a cyclopropane-carboxamide scaffold.
- Activity : Corrects CFTR protein folding in cystic fibrosis ().
- Comparison : Both compounds utilize benzodioxole for metabolic stability, but lumacaftor’s cyclopropane and pyridine groups confer specificity for CFTR modulation, absent in the target compound.
Compound 1D (Antitumor Agent) Structure: (2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (). Activity: Exhibits antitumor effects via histone deacetylase (HDAC) inhibition. Comparison: The target compound shares the benzodioxole group but lacks the propenoyl linker and hydroxamic acid moiety critical for HDAC binding.
Benzofuran Derivatives
N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide Structure: Nitro-substituted benzofuran with a thiazolyl carbohydrazide group (). Activity: Antimicrobial properties, likely due to nitro group redox activity. Comparison: The target compound replaces the nitro group with a methoxy-acetyl amino side chain, which may reduce cytotoxicity while altering target specificity.
Peptidomimetic Aldehyde (Compound 18e) Structure: Benzofuran-5-carboxamide linked to a pyrrolidinone-propanamide chain (). Activity: Designed as a protease inhibitor (e.g., BACE1 for Alzheimer’s disease). Comparison: Both compounds employ benzofuran carboxamide scaffolds, but the target compound’s benzodioxole and methoxy groups may enhance blood-brain barrier penetration compared to 18e’s peptidomimetic chain.
Antifungal Hybrids
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Structure : Combines benzodioxole, imidazole, and semicarbazone groups ().
- Activity : Potent antifungal activity via ergosterol biosynthesis disruption.
- Comparison : The target compound lacks the imidazole and semicarbazone pharmacophores, critical for antifungal action, but its benzofuran ring may confer complementary mechanisms (e.g., membrane interaction).
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C19H15N2O6 | 367.33 | ~2.5 (benzodioxole) |
| Lumacaftor | C24H18F2N2O5 | 452.41 | 3.8 |
| Compound 1D | C27H23N3O7 | 501.49 | 1.2 (hydrophilic) |
| Antifungal Hybrid | C19H17ClN4O3 | 384.82 | 3.0 |
Key Research Findings and Insights
- Structural Determinants of Activity : The benzodioxole group enhances metabolic stability and lipophilicity, as seen in lumacaftor and saracatinib . Its absence in simpler benzofurans (e.g., ) correlates with reduced bioavailability.
- Gaps in Knowledge: While the target compound’s structural motifs align with antitumor and antifungal agents, explicit pharmacological data are lacking. Comparative studies with HDAC inhibitors (e.g., Compound 1D) or kinase inhibitors (e.g., saracatinib) are warranted .
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, presenting detailed insights into its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
- CAS Number : 89764-16-9
The structure includes a benzodioxole moiety, which is known for its pharmacological properties, and a benzofuran carboxamide component that may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole and benzofuran exhibit varying degrees of antimicrobial activity. In particular:
- Gram-positive bacteria : Some derivatives show selective activity against strains such as Bacillus subtilis.
- Fungal pathogens : Certain compounds demonstrate antifungal properties against Candida albicans.
A study involving 41 compounds suggested that while the overall antibacterial potential was limited, specific derivatives exhibited significant activity against selected pathogens, indicating the importance of structural modifications for enhancing efficacy .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Candida albicans | 25 |
Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cells.
- Lung Cancer : Exhibits cytotoxicity towards A549 cells.
Research has established a structure–activity relationship (SAR), suggesting that modifications to the benzodioxole and benzofuran components can enhance selectivity for cancer cells over normal cells .
Case Study 1: Antimicrobial Screening
In a comprehensive screening of 41 derivatives, only a few demonstrated notable antibacterial activity. The most effective compounds were those with electron-donating groups at specific positions on the phenyl ring. For instance:
- Compound 6 : Exhibited significant antibacterial properties with an MIC value of 30 µg/mL against E. coli.
This study highlights the critical role of functional groups in determining biological activity .
Case Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of various benzodioxole derivatives on multiple cancer cell lines. The results indicated that:
- Compounds with methoxy substitutions showed enhanced selectivity towards cancer cells compared to normal fibroblasts.
This suggests that this compound could be a promising lead for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
